4-Amino-1-butanol

Physical Chemistry High-Pressure Engineering Material Science

4-Amino-1-butanol is a bifunctional aliphatic amino alcohol, characterized by a primary amine group at one terminus and a primary hydroxyl group at the other, separated by a four-carbon chain. It is a colorless to pale yellow liquid with a molecular weight of 89.14 g/mol.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 13325-10-5
Cat. No. B041920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-butanol
CAS13325-10-5
Synonyms1-Amino-4-butanol;  4-Amino-1-butanol;  4-Aminobutanol;  4-Hydroxy-1-butanamine;  4-Hydroxybutylamine;  Butanolamine
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESC(CCO)CN
InChIInChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2
InChIKeyBLFRQYKZFKYQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-butanol (CAS 13325-10-5) Procurement Guide: Properties and Industrial Baseline


4-Amino-1-butanol is a bifunctional aliphatic amino alcohol, characterized by a primary amine group at one terminus and a primary hydroxyl group at the other, separated by a four-carbon chain. It is a colorless to pale yellow liquid with a molecular weight of 89.14 g/mol . This structural feature renders it a versatile building block in organic synthesis and polymer chemistry . Its amphoteric nature and ability to participate in both nucleophilic and condensation reactions make it a key intermediate in the production of pharmaceuticals, specialty polymers, and as a reagent in analytical chemistry . The compound's properties, including its density of 0.967 g/mL at 25°C and its miscibility with water, are well-documented and form the basis for its industrial and research utility .

4-Amino-1-butanol (CAS 13325-10-5) Sourcing: Why Chain Length Dictates Performance


Substituting 4-amino-1-butanol with other common amino alcohols like 2-aminoethanol, 3-amino-1-propanol, or 5-amino-1-pentanol is not a trivial decision, as the length of the carbon spacer profoundly impacts the compound's physical properties, reactivity, and the resulting material's performance. For instance, the crystallization behavior under high pressure is unique to the four-carbon chain [1]. Furthermore, in polymer applications, the spacer length directly influences the flexibility, hydrophilicity, and biodegradation profile of the final polymeric network, which are critical for drug delivery and material science applications [2]. In analytical methods, its role as a specific oxidative product of proline makes it a non-substitutable reagent for quantitative assays [3]. The following evidence guide provides quantitative data to support the selection of 4-amino-1-butanol over its closest analogs.

4-Amino-1-butanol (CAS 13325-10-5) Evidence-Based Differentiators for Scientific Selection


High-Pressure Crystallization: A Unique Physical Property for Material Processing

4-Amino-1-butanol exhibits a distinct crystallization event at high pressures (200–250 MPa) at 298 K, a behavior not observed for other short-chain amino alcohols like 3-amino-1-propanol or 2-amino-1-butanol under the same conditions [1]. This property can be a critical differentiator for applications involving high-pressure processing, such as certain polymerization reactions or in specialized lubrication and hydraulic systems.

Physical Chemistry High-Pressure Engineering Material Science

Optimized Polymer Synthesis: Accelerated pABOL Production for RNA Delivery

The use of 4-amino-1-butanol (ABOL) as a monomer enables a significantly faster and more reproducible synthesis of poly(cystamine bisacrylamide-co-4-amino-1-butanol) (pABOL), a cationic polymer used for self-amplifying RNA delivery. Optimized microwave-assisted synthesis with ABOL reduces reaction time from 48 hours to 4 hours compared to previously reported methods [1]. This improvement in manufacturing efficiency is a key advantage for scaling up the production of RNA vaccine candidates.

Polymer Chemistry Drug Delivery Gene Therapy

Gene Delivery Performance: In Vivo Efficacy of PBAE Nanoparticles in Brain Tumors

Poly(β-amino ester) (PBAE) nanoparticles synthesized from 1,4-butanediol diacrylate and 4-amino-1-butanol, and end-modified with 1-(3-aminopropyl)-4-methylpiperazine, demonstrated significant in vivo efficacy in a malignant glioma model. When delivering the HSVtk suicide gene, these PBAE nanoparticles extended the survival of tumor-bearing rats significantly (p = 0.0012 vs. control) [1]. This performance metric is critical for evaluating the potential of this specific monomer in creating clinically relevant gene delivery vectors.

Nanomedicine Cancer Gene Therapy Drug Delivery Systems

Analytical Selectivity: Quantitative Proline Assay via HPLC Derivatization

4-Amino-1-butanol serves as a critical, non-substitutable intermediate in a highly specific HPLC method for quantifying proline in biological samples. Proline is first oxidized to 4-amino-1-butanol, which is then derivatized with o-phthaldialdehyde (OPA) for sensitive fluorescence detection [1]. The conversion is quantitative and linear over a proline concentration range of 25 to 500 µM [1]. This method's specificity is entirely dependent on the formation of 4-amino-1-butanol, making the compound an indispensable reagent for this assay.

Analytical Chemistry HPLC Method Development Biochemical Assays

Cytotoxicity Profile: Differential Cell Viability Impact Compared to Other Amino Alcohols

In a comparative study of amino alcohol cytotoxicity against K562 and HepG2 cancer cell lines, 4-amino-1-butanol (4A1B) demonstrated an intermediate redox cycling and cytotoxicity profile. At a 48-hour treatment with 300 µg, 6-amino-1-hexanol (6A1H) produced maximum cell death (∼94% in K562, ∼90% in HepG2), while 4A1B showed reduced cell viability in a dose-dependent manner but was not the most potent agent [1]. In another study on Fa32 rat hepatoma cells, the cytotoxicity (NI50) of 4-amino-1-butanol was significantly different from its isomer 4-amino-2-butanol, highlighting the importance of hydroxyl group position [2].

Toxicology Cancer Research Cell Biology

4-Amino-1-butanol (CAS 13325-10-5) Application Scenarios: From RNA Vaccines to Analytical Standards


Rapid Synthesis of pABOL Polymers for Next-Generation RNA Vaccines and Therapeutics

Procurement of high-purity 4-amino-1-butanol is essential for research groups and CDMOs focused on the scalable manufacture of poly(amidoamine) (PAA) vectors for nucleic acid delivery. As demonstrated in Section 3, the use of this monomer enables a 12-fold reduction in the synthesis time for pABOL polymers (from 48 hours to 4 hours) [1]. This dramatically accelerates the development cycle for RNA vaccines and gene therapies, providing a clear advantage for projects transitioning from R&D to clinical manufacturing.

Development of PBAE-Based Non-Viral Gene Therapies for Aggressive Cancers

For laboratories and biotech companies engineering advanced gene delivery systems, 4-amino-1-butanol is a key building block for synthesizing poly(β-amino ester) (PBAE) nanoparticles. The in vivo efficacy data highlighted in Section 3, which shows a significant survival benefit (p = 0.0012) in a malignant glioma model using PBAE nanoparticles derived from this monomer [2], provides a strong justification for its selection over other monomers. This makes it a high-value procurement item for translational research in oncology.

Validated Reagent for High-Specificity Proline Quantification in Biomedical Research

Analytical chemistry labs and core facilities requiring a validated method for proline analysis should source 4-amino-1-butanol as a critical reagent. The established HPLC method, detailed in Section 3, relies on the specific oxidation of proline to 4-amino-1-butanol, enabling a quantitative and linear assay over a broad concentration range (25-500 µM) [3]. The use of any other compound would invalidate the method, making this a non-discretionary procurement item for researchers following this protocol.

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